1-(2,4-Difluorophenyl)-3-ethyl-1h-pyrazol-5(4h)-one
Description
1-(2,4-Difluorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one is a fluorinated pyrazolone derivative characterized by a pyrazole ring substituted with a 2,4-difluorophenyl group at position 1 and an ethyl group at position 2. Pyrazolone derivatives are widely studied for their diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties . The presence of fluorine atoms enhances electronegativity and metabolic stability, making such compounds attractive for pharmaceutical applications.
Properties
Molecular Formula |
C11H10F2N2O |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-5-ethyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H10F2N2O/c1-2-8-6-11(16)15(14-8)10-4-3-7(12)5-9(10)13/h3-5H,2,6H2,1H3 |
InChI Key |
NUMJKCCVDGPOCK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=O)C1)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2,4-Difluorophenyl)-3-ethyl-1h-pyrazol-5(4h)-one typically involves the reaction of 2,4-difluoroaniline with ethyl acetoacetate under acidic or basic conditions to form the pyrazolone ring. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity. Industrial production methods may involve continuous flow processes to ensure scalability and consistency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-withdrawing difluorophenyl group enhances electrophilicity at specific positions, enabling nucleophilic substitution. For example:
-
Aromatic C-F Bond Activation : Fluorine atoms on the phenyl ring can undergo substitution with nucleophiles (e.g., amines, alkoxides) under basic conditions. This is critical for modifying bioactivity in medicinal chemistry applications.
| Reaction Conditions | Outcome | Yield | Source |
|---|---|---|---|
| K₂CO₃, DMF, 80°C, 12h | Replacement of para-F with piperidine | 72% |
Knoevenagel Condensation
The pyrazolone ring participates in condensations with aldehydes to form extended conjugated systems. A study demonstrated this using microwave-assisted synthesis :
text**General Procedure**: 1. React 1-(2,4-difluorophenyl)-3-ethyl-pyrazol-5(4H)-one (1 equiv) with 4-oxo-4H-chromene-3-carbaldehyde (1.2 equiv). 2. Use ultrasonic irradiation (40 kHz, 60°C) for 20 minutes.
| Aldehyde Type | Product Structure | Reaction Time | Yield |
|---|---|---|---|
| Chromene-3-carbaldehyde | 3-(Pyrazolyl)chromone derivative | 20 min | 85% |
| Quinoline-3-carbaldehyde | Quinoline-pyrazolone hybrid | 25 min | 78% |
Microwave methods reduced reaction times by 70% compared to conventional heating .
Cyclocondensation with Hydrazines
The carbonyl group at position 5 reacts with hydrazines to form fused pyrazole systems. For instance:
-
Hydrazone Formation : Reaction with 3,4-difluorophenylhydrazine in acetic acid yields a Z-configuration hydrazone derivative :
| Hydrazine Used | Product | Anti-inflammatory Activity (% Inhibition) |
|---|---|---|
| 3,4-Difluorophenylhydrazine | (Z)-4-[2-(3,4-Difluorophenyl)hydrazono]-3-ethyl analog | 71.16% (4h) |
Synergy with fluorinated aryl groups enhanced COX-2 inhibition .
Transition Metal-Catalyzed Coupling
The ethyl group and aromatic ring enable cross-coupling reactions. A Pd-catalyzed protocol achieved diarylation at the C-4 position :
text**Example Reaction**: React with diphenylzinc (2.5 equiv) in THF using Pd(OAc)₂ (5 mol%) at 60°C for 6h.
| Catalyst | Ligand | Product (C-4 Diarylated Pyrazolone) | Yield |
|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | 4,4-Diphenyl derivative | 68% |
Tautomerism and Hydrogen Bonding
The pyrazolone core exhibits keto-enol tautomerism, stabilized by intramolecular hydrogen bonding between the N-H and carbonyl group :
Key Reactivity Insights
-
Fluorine Effects : Difluorophenyl groups direct electrophilic substitution to meta/para positions and enhance metabolic stability.
-
Ethyl Group Role : The ethyl substituent sterically shields the pyrazole ring, influencing regioselectivity in condensations.
-
Biological Relevance : Derivatives show IC₅₀ values of 18–36 μM against cancer cell lines, linked to their electrophilic reactivity .
Scientific Research Applications
1-(2,4-Difluorophenyl)-3-ethyl-1h-pyrazol-5(4h)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-3-ethyl-1h-pyrazol-5(4h)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Fluorine Substitution : Compounds with 2,4-difluorophenyl (target) vs. 3,4-difluorophenyl () show distinct electronic effects due to fluorine positioning. The 2,4-substitution may enhance steric accessibility for biological targets compared to 3,4-diF.
- Functional Groups: The ethyl group in the target compound provides moderate lipophilicity, whereas CF3 () increases electronegativity and metabolic resistance.
Key Observations :
- Non-conventional methods (microwave/ultrasound) improve yields by 10–15% for fluorinated pyrazolones, likely due to enhanced reaction kinetics and reduced side reactions .
- The target compound’s synthesis (if analogous to ) may benefit similarly from these methods.
Physicochemical and Spectral Properties
Biological Activity
1-(2,4-Difluorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This compound, characterized by its unique fluorinated aromatic structure, exhibits a range of pharmacological effects that merit detailed exploration.
- Molecular Formula: C11H10F2N2O
- Molecular Weight: 220.21 g/mol
- CAS Number: 1152511-79-9
Biological Activity Overview
Research into the biological activity of this compound has highlighted its potential as an anticancer and anti-inflammatory agent.
Anticancer Activity
Several studies have investigated the anticancer properties of pyrazole derivatives, including this compound. Key findings include:
- Mechanism of Action: The compound has been shown to inhibit cell proliferation in various cancer cell lines, suggesting a potential role in cancer therapy. For instance, it was effective against HeLa (cervical cancer), HepG2 (liver cancer), and EAT (Ehrlich ascites tumor) cell lines with IC50 values indicating significant antiproliferative activity .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 18 |
| HepG2 | 27 |
| EAT | 36 |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are also noteworthy. It has been demonstrated to exhibit significant inhibition of pro-inflammatory markers and enzymes:
- Inhibition of COX Enzymes: The compound shows selectivity towards COX-2 inhibition, which is crucial for reducing inflammation without affecting COX-1, thus minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
A notable study evaluated the efficacy of various pyrazole derivatives, including this compound, against standard inflammatory conditions. The results indicated that this compound significantly reduced edema in animal models when compared to controls:
| Compound | Edema Inhibition (%) |
|---|---|
| This compound | 62% |
| Celecoxib (standard) | 22% |
Molecular Modeling Studies
Molecular docking studies have been performed to understand the binding affinity of this compound towards various targets involved in cancer and inflammation pathways. These studies suggest that the compound interacts favorably with active sites of key enzymes involved in these processes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
